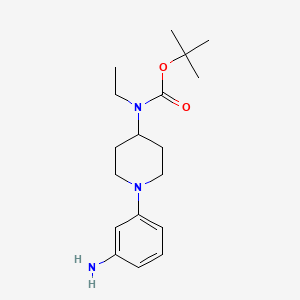![molecular formula C26H14N4Na4O12S2 B14770074 Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a biphenyl core with diazene and sulfonate groups, making it a versatile compound in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) involves multiple stepsThe final step involves the addition of sodium ions to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The diazene and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olsalazine Sodium: A similar compound with anti-inflammatory properties used in the treatment of inflammatory bowel disease.
Disodium 5,5’-Azobis(2-hydroxybenzoate): Another related compound used in biochemical research.
Uniqueness
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C26H14N4Na4O12S2 |
|---|---|
Molekulargewicht |
730.5 g/mol |
IUPAC-Name |
tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]-3-sulfophenyl]diazenyl]-2-oxidobenzoate |
InChI |
InChI=1S/C26H18N4O12S2.4Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;;;;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
ICNXOXCTOLGHIJ-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)[O-])S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



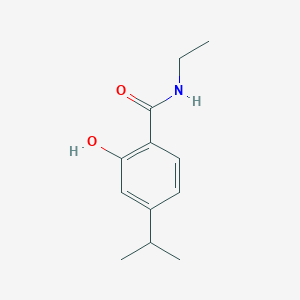
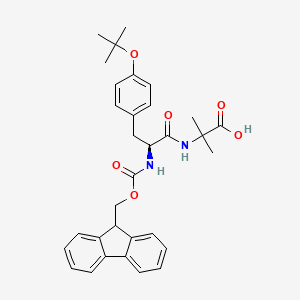

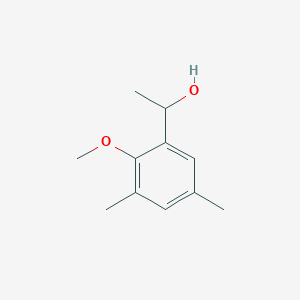
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
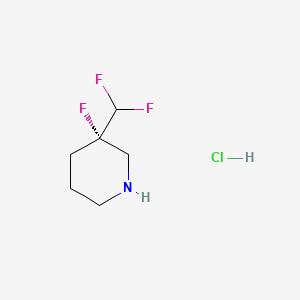
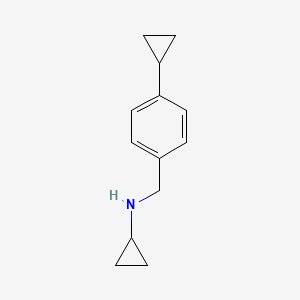



![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)

